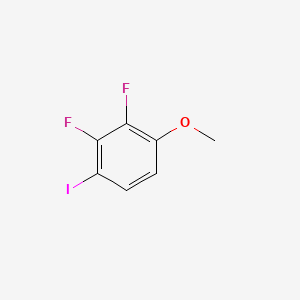

2,3-Difluoro-1-iodo-4-methoxybenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-1-iodo-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2IO/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLUIPVAOKAGWHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)I)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657866 | |

| Record name | 2,3-Difluoro-1-iodo-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156499-64-8 | |

| Record name | 2,3-Difluoro-1-iodo-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3-Difluoro-1-iodo-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-1-iodo-4-methoxybenzene, also known as 2,3-difluoro-4-iodoanisole, is a halogenated aromatic compound with potential applications in organic synthesis, particularly as a building block in the development of novel pharmaceutical and agrochemical agents. The presence of fluorine atoms can significantly influence the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The iodo-substituent provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functional groups. This guide provides a summary of the known chemical properties and synthesis of this compound based on available literature.

Chemical and Physical Properties

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that comprehensive experimental data for this compound is limited in publicly accessible databases.

| Property | Value | Source |

| Molecular Formula | C₇H₅F₂IO | Calculated |

| Molecular Weight | 270.01 g/mol | Calculated |

| Melting Point | 63-64 °C | [1] |

Synthesis of this compound

A synthetic route for this compound has been described, starting from 2,3-diaminoanisole[1]. The synthesis involves a multi-step process, which is outlined below.

Experimental Protocol

Step 1: Synthesis of 2,3-Difluoroanisole via Schiemann Reaction

The synthesis commences with the diazotization of 2,3-diaminoanisole in the presence of concentrated hydrochloric acid and sodium nitrite at a temperature below 5 °C. The resulting diazonium salt is then treated with 40% fluoroboric acid (HBF₄) and heated to induce the Schiemann reaction, yielding 2,3-difluoroanisole[1]. The reported yield for this step is 40.7%[1].

Step 2: Nitration of 2,3-Difluoroanisole

The subsequent step involves the nitration of 2,3-difluoroanisole. A mixture of fuming nitric acid, glacial acetic acid, and acetic anhydride is slowly added to the 2,3-difluoroanisole in a water bath maintained at 50-60 °C to produce 2,3-difluoro-4-nitroanisole[1].

Step 3: Reduction of the Nitro Group

The nitro group of 2,3-difluoro-4-nitroanisole is then reduced to an amino group to form 2,3-difluoro-4-aminoanisole[1]. The specific reducing agent and reaction conditions are not detailed in the available summary[1].

Step 4: Diazotization and Iodination via Sandmeyer-type Reaction

In the final step, 2,3-difluoro-4-aminoanisole is converted to the target compound. This is achieved through diazotization with sodium nitrite and concentrated sulfuric acid at 5 °C, followed by iodination using potassium iodide in a Sandmeyer-type reaction[1]. This affords 2,3-difluoro-4-iodoanisole with a reported yield of 75.5%[1]. The product was reportedly characterized by melting point, IR, ¹H NMR, MS, and elemental analysis[1].

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups. The iodine atom is susceptible to a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, making this compound a valuable intermediate for the synthesis of more complex molecules.

The difluoro-substitution pattern on the aromatic ring can enhance the biological activity and pharmacokinetic properties of derivative compounds. Therefore, this compound is a promising starting material for the discovery and development of new pharmaceuticals and agrochemicals.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. While detailed experimental data remains somewhat scarce in readily available literature, a reliable synthetic route has been reported. Further research into the physical, chemical, and biological properties of this compound and its derivatives is warranted to fully explore its utility in various scientific and industrial applications. Researchers interested in utilizing this compound are encouraged to consult the primary literature for more detailed experimental procedures and characterization data.

References

In-Depth Technical Guide: 2,3-Difluoro-1-iodo-4-methoxybenzene

CAS Number: 156499-64-8

This technical guide provides a comprehensive overview of 2,3-Difluoro-1-iodo-4-methoxybenzene, a halogenated aromatic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, a potential synthetic pathway, and its role as a versatile chemical intermediate in the synthesis of complex organic molecules.

Core Chemical and Physical Properties

This compound is a polysubstituted benzene derivative. The presence of two fluorine atoms, an iodine atom, and a methoxy group on the aromatic ring imparts unique chemical reactivity and makes it a valuable building block in organic synthesis. A summary of its key quantitative data is presented in Table 1.

| Property | Value |

| CAS Number | 156499-64-8 |

| Molecular Formula | C₇H₅F₂IO |

| Molecular Weight | 270.02 g/mol |

| Appearance | (Predicted) White to off-white solid or oil |

| Boiling Point | (Predicted) Approx. 250-270 °C at 760 mmHg |

| Density | (Predicted) Approx. 1.9-2.0 g/cm³ |

Synthesis and Experimental Protocol

Proposed Synthetic Pathway:

The synthesis can be conceptualized as a two-step process involving the nitration of 2,3-difluoroanisole followed by a Sandmeyer-type reaction to introduce the iodine atom.

An In-depth Technical Guide to 2,3-Difluoro-1-iodo-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,3-Difluoro-1-iodo-4-methoxybenzene, a halogenated aromatic compound with applications in organic synthesis and potential relevance in medicinal chemistry. The document details its chemical properties, synthesis, and safety information, tailored for professionals in the fields of chemical research and drug development.

Chemical Identity and Properties

The compound "this compound" is the correct and systematic IUPAC name. The nomenclature is determined by identifying the benzene ring as the parent structure and numbering the substituents to provide the lowest possible locant set, which is {1, 2, 3, 4}. Following the rule of assigning the lowest number to the substituent cited first alphabetically (Difluoro, Iodo, Methoxy), the iodo group is assigned position 1, leading to the name this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₅F₂IO |

| Molecular Weight | 286.02 g/mol |

| CAS Number | 1065073-67-1 |

Synthesis Protocol

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the iodination of a corresponding difluoroanisole precursor. Below is a representative experimental protocol.

Experimental Protocol: Electrophilic Iodination of 2,3-Difluoroanisole

Objective: To synthesize this compound via electrophilic aromatic substitution.

Materials:

-

2,3-Difluoroanisole

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

In a round-bottom flask, dissolve 2,3-difluoroanisole (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add N-Iodosuccinimide (1.1 eq) to the solution.

-

Slowly add trifluoroacetic acid (2.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield the pure this compound.

Workflow Diagram for Synthesis

Caption: Figure 1. Synthesis Workflow

Applications in Drug Development and Research

Halogenated aromatic compounds, particularly those containing iodine and fluorine, are valuable building blocks in medicinal chemistry. The carbon-iodine bond provides a reactive site for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the construction of more complex molecular architectures. The fluorine atoms can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity.

Logical Relationship Diagram: Utility in Synthesis

Caption: Figure 2. Role in Synthetic Chemistry

While specific signaling pathways involving this compound are not documented, its utility lies in its potential as a precursor for synthesizing novel compounds that may interact with various biological targets. Researchers can use this molecule as a starting point to develop inhibitors or modulators for enzymes, receptors, or other proteins implicated in disease pathways. The difluoro-methoxy-phenyl motif is a feature that can be explored for its unique electronic and steric contributions to molecular recognition.

Stability and Storage of 2,3-Difluoro-1-iodo-4-methoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the stability and storage of 2,3-Difluoro-1-iodo-4-methoxybenzene based on the chemical properties of analogous compounds and general principles for handling aryl iodides. No specific stability or degradation studies for this particular compound were found in a comprehensive search of available literature. Therefore, the recommendations herein should be considered as best-practice guidelines and should be supplemented with in-house stability testing for specific applications.

Introduction

This compound is a substituted aromatic compound with potential applications in pharmaceutical synthesis and materials science. The presence of fluoro, iodo, and methoxy functional groups on the benzene ring imparts a unique combination of reactivity and physicochemical properties. A thorough understanding of its stability and appropriate storage conditions is crucial to ensure its integrity, shelf-life, and performance in research and development. This guide summarizes the known stability characteristics of similar compounds and provides best-practice recommendations for the handling and storage of this compound.

Physicochemical Properties (Inferred)

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C₇H₅F₂IO | Based on chemical structure |

| Appearance | Likely a solid at room temperature | Similar to 4-iodoanisole |

| Sensitivity | Light-sensitive | Aromatic iodides are prone to photodecomposition |

| Reactivity | The Carbon-Iodine bond is the most labile site, susceptible to cleavage. Incompatible with strong oxidizing agents. | General reactivity of aryl iodides |

Stability Profile

The stability of this compound is primarily influenced by its susceptibility to light, and to a lesser extent, temperature and atmospheric conditions.

Light Stability

Aromatic iodides are known to be light-sensitive. The energy from UV and even visible light can be sufficient to induce the homolytic cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. This can lead to the formation of radical species, which can then participate in a variety of secondary reactions, leading to discoloration and the formation of impurities. Therefore, protection from light is the most critical factor in maintaining the stability of this compound.

Thermal Stability

While generally more stable to heat than to light, prolonged exposure to elevated temperatures can promote thermal decomposition. For analogous compounds like iodoanisoles, thermal decomposition can lead to the release of volatile and potentially hazardous byproducts.

Hydrolytic Stability

The C-F and C-O-CH₃ bonds are generally stable to hydrolysis under neutral pH conditions. The C-I bond is also relatively stable to hydrolysis. However, under strongly acidic or basic conditions and elevated temperatures, the potential for hydrolysis, particularly of the methoxy group, cannot be entirely ruled out, though it is likely to be a minor degradation pathway compared to photodecomposition.

Recommended Storage and Handling

Based on the inferred stability profile, the following storage and handling procedures are recommended to maximize the shelf-life and preserve the purity of this compound.

| Parameter | Recommendation | Justification |

| Temperature | Store in a cool location, refrigerated (2-8 °C) for long-term storage. | Reduces the rate of potential thermal degradation and slows down any minor decomposition pathways. |

| Light | Store in an amber or opaque container, in a dark place.[1][2][3] | To prevent photodecomposition, which is the primary degradation pathway for aromatic iodides.[1][3] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | While not strictly required for short-term storage, it minimizes contact with atmospheric oxygen and moisture, which can be beneficial for long-term stability. |

| Container | Use a tightly sealed container.[4] | Prevents the ingress of moisture and atmospheric contaminants.[4] |

| Incompatibilities | Store away from strong oxidizing agents.[4] | To prevent chemical reactions that could degrade the compound.[4] |

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure.

Caption: Potential degradation pathways for this compound.

General Experimental Protocol for Stability Testing

For researchers needing to establish a definitive stability profile for this compound, a formal stability study is recommended. The following protocol, based on general principles from ICH guidelines, can be adapted.

Objective: To evaluate the stability of this compound under various environmental conditions (light, heat, humidity) and to identify potential degradation products.

Materials:

-

This compound (high purity)

-

Stability chambers (controlled temperature and humidity)

-

Photostability chamber

-

Amber and clear glass vials with inert caps

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS, GC-MS)

-

Reference standards (if available)

Methodology:

-

Sample Preparation:

-

Accurately weigh the compound into both amber and clear vials.

-

For solution stability, dissolve the compound in a relevant solvent at a known concentration.

-

Prepare a sufficient number of samples for each time point and condition.

-

-

Storage Conditions and Time Points:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH. Time points: 0, 3, 6, 9, 12, 18, 24 months.

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH. Time points: 0, 1, 2, 3, 6 months.

-

Photostability: Expose samples in clear and amber vials to a light source according to ICH Q1B guidelines. A dark control should be stored under the same temperature conditions.

-

-

Analytical Procedure:

-

At each time point, withdraw samples from each storage condition.

-

Analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method.

-

Characterize any significant degradation products using LC-MS or other appropriate techniques.

-

Monitor for any changes in physical appearance (e.g., color).

-

-

Data Analysis:

-

Quantify the amount of this compound remaining at each time point.

-

Calculate the rate of degradation under each condition.

-

Identify and quantify any major degradation products.

-

Determine the shelf-life based on the long-term stability data.

-

Logical Workflow for Handling and Storage

The following diagram outlines the recommended workflow for the handling and storage of this compound to ensure its stability.

Caption: Recommended workflow for handling and storage.

Conclusion

While specific stability data for this compound is not currently available, a conservative approach to its storage and handling is warranted based on the known properties of analogous aryl iodide compounds. The primary concern is its sensitivity to light, which can lead to degradation. By following the recommendations outlined in this guide—namely, storage in a cool, dark place in a tightly sealed, opaque container—researchers can significantly enhance the shelf-life and maintain the integrity of this valuable chemical intermediate. For critical applications, it is strongly advised that in-house stability studies are conducted to establish a precise shelf-life under specific storage and use conditions.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2,3-Difluoro-1-iodo-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of 2,3-difluoro-1-iodo-4-methoxybenzene with various arylboronic acids. This reaction is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the fluorinated biaryl motif in numerous biologically active compounds. The presence of fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making the targeted synthesis of such structures a critical aspect of drug design.

The electron-withdrawing nature of the two fluorine atoms on the benzene ring of this compound can influence its reactivity in the Suzuki coupling. The carbon-iodine bond is the primary site of oxidative addition to the palladium catalyst. The following protocols and data provide a comprehensive guide for the successful synthesis of a range of 2,3-difluoro-4-methoxybiphenyl derivatives.

Data Presentation

The following table summarizes the results of the Suzuki coupling of this compound with a selection of arylboronic acids under optimized reaction conditions.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2,3-Difluoro-4-methoxy-1,1'-biphenyl | 92 |

| 2 | 4-Methylphenylboronic acid | 2,3-Difluoro-4'-methyl-4-methoxy-1,1'-biphenyl | 88 |

| 3 | 4-Methoxyphenylboronic acid | 2,3-Difluoro-4,4'-dimethoxy-1,1'-biphenyl | 95 |

| 4 | 3-Chlorophenylboronic acid | 3'-Chloro-2,3-difluoro-4-methoxy-1,1'-biphenyl | 85 |

| 5 | 2-Thiopheneboronic acid | 2-(2,3-Difluoro-4-methoxyphenyl)thiophene | 78 |

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques. Solvents should be degassed prior to use. All reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Materials

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Representative Experimental Procedure for the Synthesis of 2,3-Difluoro-4-methoxy-1,1'-biphenyl

-

Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 284 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Catalyst Preparation: In a separate small flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg) in 2 mL of degassed 1,4-dioxane. Stir for 10 minutes at room temperature to form the active Pd(PPh₃)₄ catalyst in situ.

-

Solvent Addition and Degassing: To the Schlenk flask containing the reactants, add 8 mL of degassed 1,4-dioxane and 2 mL of degassed water. Bubble argon through the mixture for 15 minutes.

-

Catalyst Addition: Using a syringe, add the prepared catalyst solution to the reaction mixture under a positive pressure of argon.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2,3-difluoro-4-methoxy-1,1'-biphenyl.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Experimental workflow for the Suzuki coupling reaction.

Application Notes and Protocols for the Heck Reaction of 2,3-Difluoro-1-iodo-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Heck reaction utilizing 2,3-Difluoro-1-iodo-4-methoxybenzene. This fluorinated aryl iodide is a valuable building block in medicinal chemistry and materials science, enabling the introduction of the 2,3-difluoro-4-methoxyphenyl motif into various molecular scaffolds. The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a powerful tool for the arylation of alkenes.[1][2]

The presence of two fluorine atoms and a methoxy group on the aromatic ring influences the reactivity of the C-I bond and can impact the efficiency and regioselectivity of the Heck coupling. These notes offer insights into typical reaction conditions and expected outcomes when coupling this compound with various alkenes.

General Reaction Scheme

The Heck reaction of this compound with an alkene proceeds via a palladium-catalyzed cross-coupling process to yield a substituted alkene. The general transformation is depicted below:

Caption: General scheme of the Heck reaction.

Reaction Parameters and Optimization

Several factors influence the outcome of the Heck reaction with this compound. Careful consideration and optimization of these parameters are crucial for achieving high yields and selectivity.

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used catalyst precursors.[1] The choice of catalyst can affect reaction rates and efficiency.

-

Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃), are often employed to stabilize the palladium catalyst and promote the reaction. The steric and electronic properties of the ligand can influence the regioselectivity of the coupling.

-

Base: An inorganic or organic base is required to neutralize the hydrogen iodide (HI) generated during the catalytic cycle.[3] Common bases include triethylamine (NEt₃), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[1]

-

Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or 1,4-dioxane are typically used to facilitate the dissolution of reactants and reagents.

-

Temperature: Heck reactions are often conducted at elevated temperatures, typically ranging from 80 to 140 °C, to ensure a reasonable reaction rate.[4]

-

Alkene Substrate: The nature of the alkene coupling partner significantly impacts the reaction. Electron-deficient alkenes, such as acrylates and styrenes, are generally good substrates for the Heck reaction.[1]

Experimental Data

While specific literature on the Heck reaction of this compound is limited, the following tables provide representative data based on analogous reactions with structurally similar fluorinated aryl iodides. These data serve as a guide for expected yields and reaction conditions.

Table 1: Heck Coupling of this compound with Styrene Derivatives

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | NEt₃ (2) | DMF | 100 | 12 | 75-85 |

| 2 | 4-Methylstyrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | MeCN | 110 | 16 | 70-80 |

| 3 | 4-Chlorostyrene | Pd(PPh₃)₄ (3) | - | NaOAc (2.5) | Dioxane | 120 | 24 | 65-75 |

Table 2: Heck Coupling of this compound with Acrylate Derivatives

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | n-Butyl acrylate | Pd(OAc)₂ (1.5) | PPh₃ (3) | NEt₃ (2) | DMF | 90 | 8 | 80-90 |

| 2 | Methyl acrylate | Pd(OAc)₂ (2) | - | K₂CO₃ (2) | MeCN | 100 | 10 | 85-95 |

| 3 | Ethyl acrylate | Pd(PPh₃)₄ (2.5) | - | NaOAc (2.5) | Dioxane | 110 | 12 | 78-88 |

Experimental Protocols

The following are detailed protocols for the Heck reaction of this compound with representative alkenes.

Protocol 1: Heck Reaction with n-Butyl Acrylate

Materials:

-

This compound (1.0 equiv)

-

n-Butyl acrylate (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.015 equiv)

-

Triphenylphosphine (PPh₃) (0.03 equiv)

-

Triethylamine (NEt₃) (2.0 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

To a dry reaction vessel equipped with a magnetic stir bar and a condenser, add this compound, Pd(OAc)₂, and PPh₃.

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous DMF, followed by n-butyl acrylate and triethylamine via syringe.

-

Heat the reaction mixture to 90 °C and stir for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired (E)-butyl 3-(2,3-difluoro-4-methoxyphenyl)acrylate.

Protocol 2: Heck Reaction with Styrene

Materials:

-

This compound (1.0 equiv)

-

Styrene (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

Triphenylphosphine (PPh₃) (0.04 equiv)

-

Triethylamine (NEt₃) (2.0 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

In a dry Schlenk tube under an inert atmosphere, combine this compound, Pd(OAc)₂, and PPh₃.

-

Add anhydrous DMF, styrene, and triethylamine.

-

Seal the tube and heat the reaction mixture to 100 °C for 12 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent in vacuo and purify the residue by flash column chromatography to yield (E)-1-(2,3-difluoro-4-methoxystyryl)benzene.

Experimental Workflow

The general workflow for performing a Heck reaction is outlined in the diagram below.

Caption: A typical experimental workflow for the Heck reaction.

Conclusion

The Heck reaction provides a reliable and versatile method for the synthesis of vinylated and arylated derivatives of this compound. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the development of novel fluorinated compounds with potential applications in various scientific disciplines. Optimization of the reaction conditions for specific alkene substrates may be necessary to achieve the desired outcomes.

References

Application Notes and Protocols for Sonogashira Coupling with 2,3-Difluoro-1-iodo-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing the Sonogashira coupling reaction with 2,3-Difluoro-1-iodo-4-methoxybenzene. This versatile cross-coupling reaction is a powerful tool for the synthesis of novel substituted alkynes, which are valuable intermediates in drug discovery and materials science. The protocols provided are based on established methodologies for similar fluorinated aryl iodides and should be considered as a starting point for optimization.

Overview of the Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[1]

Key Features of the Sonogashira Coupling:

-

Formation of a C(sp²)-C(sp) bond: This reaction is highly efficient for creating a bond between an aromatic ring and an alkyne.

-

Mild Reaction Conditions: Often, the reaction can be carried out at room temperature or with gentle heating.[1]

-

Functional Group Tolerance: The reaction is compatible with a variety of functional groups, making it suitable for complex molecule synthesis.

-

Catalysis: The reaction relies on a dual catalytic system of palladium and copper, although copper-free methods have also been developed.[1][2]

Physicochemical Properties and Safety Information

This compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅F₂IO | N/A |

| Molecular Weight | 286.02 g/mol | N/A |

| Appearance | Expected to be a solid | N/A |

| Solubility | Likely soluble in common organic solvents such as THF, DMF, and toluene. | N/A |

Safety Precautions:

-

General Handling: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Toxicity: The toxicological properties of this specific compound have not been fully investigated. Similar iodo- and fluoro-aromatic compounds can be irritating to the eyes, skin, and respiratory system.[3]

-

Storage: Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[3]

Experimental Protocols

The following protocols are representative examples for the Sonogashira coupling of this compound with various terminal alkynes. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) is highly recommended for each specific substrate combination to achieve the best results.

3.1. General Protocol for Sonogashira Coupling (Palladium/Copper Co-catalyzed)

This protocol is a standard procedure for the Sonogashira coupling reaction.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene, Propargyl alcohol, Ethynyltrimethylsilane)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (0.01-0.05 eq.), and copper(I) iodide (0.02-0.10 eq.).

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the anhydrous solvent and the amine base.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the terminal alkyne (1.1-1.5 eq.) dropwise to the reaction mixture.

-

Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the copper co-catalyst, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

3.2. Copper-Free Sonogashira Coupling Protocol

This protocol is an alternative to the traditional method, avoiding the use of a copper co-catalyst which can sometimes lead to the formation of alkyne homocoupling byproducts.[2]

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Ligand (e.g., PPh₃, XPhos, SPhos)

-

Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like DIPA)

-

Anhydrous solvent (e.g., DMF, Dioxane, Toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a dry Schlenk flask, combine the palladium catalyst and the ligand in the anhydrous solvent.

-

Stir the mixture under an inert atmosphere for 15-30 minutes to allow for catalyst activation.

-

Add this compound (1.0 eq.), the base, and the terminal alkyne (1.1-1.5 eq.).

-

Heat the reaction mixture to the desired temperature (typically 60-120 °C) and monitor its progress.

-

Follow steps 7-11 from the general protocol for workup and purification.

Data Presentation: Representative Reaction Parameters

The following tables provide representative conditions for the Sonogashira coupling of this compound with various terminal alkynes. These are not experimentally verified results for this specific substrate but are based on analogous reactions reported in the literature.

Table 1: Palladium/Copper Co-catalyzed Sonogashira Coupling - Representative Conditions

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 4-8 | 80-95 |

| 2 | Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 50 | 6-12 | 75-90 |

| 3 | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | Toluene | 60 | 4-8 | 85-98 |

Table 2: Copper-Free Sonogashira Coupling - Representative Conditions

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Phenylacetylene | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ | Dioxane | 100 | 12-24 | 70-85 |

| 2 | Propargyl alcohol | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Toluene | 80 | 12-24 | 65-80 |

| 3 | 1-Heptyne | Pd(OAc)₂ (2) | SPhos (4) | DIPA | DMF | 100 | 12-24 | 70-90 |

Visualizations

Diagram 1: Catalytic Cycle of the Sonogashira Coupling

Caption: The catalytic cycle of the Sonogashira coupling reaction.

Diagram 2: Experimental Workflow for Sonogashira Coupling

Caption: A general experimental workflow for the Sonogashira coupling.

Conclusion

The Sonogashira coupling of this compound provides a valuable synthetic route to a diverse range of difluorinated and methoxylated phenylacetylene derivatives. These compounds are of significant interest to the pharmaceutical and materials science industries. The protocols outlined in these application notes serve as a robust starting point for researchers. Careful optimization of the reaction parameters for each specific substrate pairing will be key to achieving high yields and purity of the desired products.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,3-Difluoro-1-iodo-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental protocols and specific quantitative data for the palladium-catalyzed cross-coupling of 2,3-Difluoro-1-iodo-4-methoxybenzene are not extensively available in the public scientific literature. The following application notes and protocols are based on well-established, robust methodologies for structurally analogous aryl iodides, such as 4-iodoanisole and other difluoro-iodobenzenes. These protocols serve as a comprehensive starting point for reaction development and will likely require optimization to achieve the best results for the specific substrate.

Introduction

Fluorinated aromatic compounds are critical building blocks in modern chemistry, particularly in the fields of drug discovery and materials science. The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making them highly valuable in the design of novel pharmaceuticals and functional materials. This compound is an attractive, electron-rich aryl iodide scaffold for introducing a difluoromethoxy-phenyl moiety into target molecules.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] Reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination allow for the precise and efficient coupling of aryl halides with a wide array of partners, tolerating a broad range of functional groups.[1][2] This document provides generalized protocols and representative conditions for these key reactions, adapted for the functionalization of this compound.

General Experimental Workflow

The successful execution of a palladium-catalyzed cross-coupling reaction requires careful attention to creating an inert atmosphere to protect the catalyst from oxygen. The general workflow is applicable to all protocols described herein.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)–C(sp²) bonds by coupling an aryl halide with an organoboron reagent, typically a boronic acid or ester.

Representative Reaction Data (for Analagous Aryl Iodides)

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of 4-iodoanisole with phenylboronic acid, which should serve as a good starting point for optimization.[3][4][5]

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Cite |

| 1 | Pd/C (1.4 mol%) | - | K₂CO₃ (2.0) | DMF | Reflux | 1.5 | ~92 | [4] |

| 2 | Pd(PPh₃)₄ (0.2 mol%) | - | K₂CO₃ (2.0) | DMF | 100 | 4 | High | [5] |

| 3 | C-SH-Pd (1.4 mol%) | - | K₂CO₃ (2.0) | EtOH | 100 | 4 | High | [3] |

Detailed Experimental Protocol (Generalized)

This protocol is adapted from procedures for the coupling of 4-iodoanisole with phenylboronic acid.[4][5]

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF or a Toluene/EtOH/H₂O mixture) via syringe.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira reaction couples aryl halides with terminal alkynes to form arylalkynes, a key structural motif in many natural products and functional materials.[6] The reaction is typically co-catalyzed by palladium and copper(I).[6]

Representative Reaction Data (for Analagous Aryl Iodides)

The following table provides representative conditions for the Sonogashira coupling of aryl iodides with terminal alkynes.

| Entry | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Cite |

| 1 | Pd(PPh₃)₄ | CuI | Et₃N | THF/DMA | 80 | - | 60-75 | [6] |

| 2 | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | Et₃N | 100 | 10 | ~95 | |

| 3 | Pd(OAc)₂ | Cu₂O | K₂CO₃ | DMA | 90 | 3 | High | [6] |

Detailed Experimental Protocol (Generalized)

This protocol is a general procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne.

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.

-

Reagent Addition: Add this compound (1.0 equiv), the degassed solvent (e.g., THF or DMF), and the amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).

-

Alkyne Addition: Add the terminal alkyne (1.1–1.5 equiv) dropwise to the stirred solution via syringe.

-

Reaction: Stir the reaction at room temperature or heat to the desired temperature (typically 40–80 °C).

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Heck Coupling

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity.[7]

Representative Reaction Data (for Analagous Aryl Iodides)

The following table summarizes typical conditions for the Heck reaction of 4-iodoanisole with acrylates.[7][8]

| Entry | Alkene | Pd Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Cite |

| 1 | n-Butyl Acrylate | PdCl₂ (0.2) | Et₃N (2.0) | [bmim][PF₆] | 120 | 1.5 | 99 | [8] |

| 2 | Methyl Acrylate | Pd(OAc)₂ | Et₃N | CH₃CN | 80 | - | High | |

| 3 | t-Butyl Acrylate | Pd/SiO₂ | Et₃N (2.0) | DMF | MW (280W) | 0.2 | >95 |

Detailed Experimental Protocol (Generalized)

This protocol is adapted from procedures for the Heck coupling of aryl iodides with n-butyl acrylate.[8]

-

Reaction Setup: To a dry Schlenk flask or sealed reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the base (e.g., Et₃N or Na₂CO₃, 1.5-2.0 equiv).

-

Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas three times.

-

Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF or CH₃CN) followed by the alkene (e.g., n-butyl acrylate, 1.2–1.5 equiv) via syringe.

-

Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (typically 80–120 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for forming C–N bonds by coupling aryl halides with primary or secondary amines.[1][9] The choice of ligand is critical for achieving high yields.

Representative Reaction Data (for Analagous Aryl Iodides)

The following table provides representative conditions for the Buchwald-Hartwig amination. Given the inhibitory effect iodide can sometimes have, aryl bromides are often preferred, but conditions for aryl iodides are well-established.[1]

| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Cite |

| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.2) | Toluene | 100 | High | [1] |

| 2 | Aniline | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2.0) | t-BuOH | 110 | High | |

| 3 | Benzylamine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | High |

Detailed Experimental Protocol (Generalized)

This protocol is a general procedure for the Buchwald-Hartwig amination of an aryl iodide.[1][9]

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv).

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

-

Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane). Then, add this compound (1.0 equiv) followed by the amine coupling partner (1.1–1.2 equiv) via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath or heating block at the desired temperature (typically 80–110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a plug of celite, washing the plug with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Catalytic Cycle and Reaction Relationships

The palladium-catalyzed cross-coupling reactions discussed here generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for 2,3-Difluoro-1-iodo-4-methoxybenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,3-Difluoro-1-iodo-4-methoxybenzene as a versatile building block in modern organic synthesis. This compound is particularly valuable for the introduction of the 2,3-difluoro-4-methoxyphenyl moiety into complex molecules, a common motif in medicinal chemistry and materials science due to its unique electronic and metabolic properties. The primary applications highlighted herein are palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In this context, this compound is a key precursor for the synthesis of the corresponding boronic acid or boronic ester, which can then be coupled with a variety of aryl or vinyl halides and triflates.

Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for the synthesis of biaryl compounds using this compound via a Suzuki-Miyaura coupling pathway.

Experimental Protocol: Synthesis of (2,3-Difluoro-4-methoxyphenyl)boronic acid

This protocol describes a general method for the synthesis of the boronic acid intermediate from this compound.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl)

-

Triisopropyl borate or Trimethyl borate

-

Hydrochloric acid (1 M)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.

-

Slowly add n-butyllithium (1.1 eq) or i-PrMgCl·LiCl (1.2 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.

-

Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of 1 M HCl and stir for 1 hour.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford (2,3-Difluoro-4-methoxyphenyl)boronic acid.

Quantitative Data: Representative Suzuki-Miyaura Coupling

The following table summarizes typical reaction conditions for the subsequent Suzuki-Miyaura coupling of the derived boronic acid with an aryl bromide.

| Entry | Aryl Halide (R-X) | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | ~85-95 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2) | Dioxane | 90 | ~90-98 |

| 3 | 2-Bromopyridine | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | ~80-90 |

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[1] This reaction allows for the direct installation of an alkynyl group onto the 2,3-difluoro-4-methoxyphenyl scaffold.

General Reaction Scheme for Sonogashira Coupling

Caption: General scheme for the Sonogashira coupling of this compound with a terminal alkyne.

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., Triethylamine or Diisopropylamine)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add the anhydrous solvent and the amine base (3.0 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the terminal alkyne (1.2 eq) dropwise via syringe.

-

Stir the reaction at room temperature or heat to 40-60 °C and monitor by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data: Representative Sonogashira Coupling Conditions

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 25 | ~90-98 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (3) | DMF | 50 | ~85-95 |

| 3 | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | - (Copper-free) | Cs₂CO₃ (2) | Toluene | 80 | ~80-90 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This reaction enables the synthesis of a wide range of N-aryl compounds from this compound and various primary or secondary amines.

Logical Flow of Buchwald-Hartwig Amination

Caption: Logical workflow for a typical Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst)

-

Phosphine ligand (e.g., XPhos, RuPhos, or BINAP)

-

Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (0.01-0.05 eq) and the phosphine ligand (0.01-0.05 eq) to an oven-dried Schlenk tube.

-

Add the base (1.5-2.0 eq) and this compound (1.0 eq).

-

Add the anhydrous, degassed solvent, followed by the amine (1.2 eq).

-

Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Quantitative Data: Representative Buchwald-Hartwig Amination Conditions

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | ~85-95 |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | ~80-90 |

| 3 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2) | Toluene | 100 | ~75-85 |

Disclaimer: The provided protocols and quantitative data are representative and may require optimization for specific substrates and scales. Researchers should always conduct a thorough literature search and risk assessment before performing any new chemical reaction.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2,3-Difluoro-1-iodo-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated biaryl scaffolds are of paramount importance in modern medicinal chemistry and drug development. The introduction of fluorine atoms into organic molecules can significantly modulate key physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. 2,3-Difluoro-1-iodo-4-methoxybenzene is a valuable and versatile building block for the synthesis of such compounds. Its unique substitution pattern—an electron-donating methoxy group and two electron-withdrawing fluorine atoms on the same ring, combined with a reactive iodine atom—makes it an ideal substrate for transition metal-catalyzed cross-coupling reactions to generate novel biaryl structures.

This document provides detailed protocols and application notes for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction, utilizing this compound as the aryl halide partner. While specific, experimentally validated data for this exact substrate is not widely published, the following protocols are based on well-established principles for the coupling of sterically hindered and electronically complex aryl iodides.[1][2] These notes are intended to serve as a robust starting point for methods development and optimization.

Core Reaction: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds between an organoboron species (boronic acid or ester) and an organic halide or triflate.[3][4] The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the crucial transmetalation step.[4][5] The general catalytic cycle involves three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid.

Reaction Scheme:

(A generic reaction scheme showing this compound reacting with Ar-B(OH)2 to form the biaryl product)

Materials:

-

This compound

-

Arylboronic acid (or boronate ester)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous, deoxygenated solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

-

Reaction vessel (e.g., Schlenk flask or microwave vial)

Procedure:

-

Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%).

-

Solvent Addition: Add the deoxygenated organic solvent and degassed water (typically in a 4:1 to 10:1 ratio). The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the specified time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Data Presentation: Reaction Parameters and Optimization

The selection of catalyst, ligand, base, and solvent is critical for achieving high yields, particularly with challenging substrates. The following tables provide a suggested starting point and a matrix for optimization.

Table 1: Suggested Starting Conditions

| Parameter | Suggested Condition |

| Aryl Halide | This compound (1.0 equiv.) |

| Boronic Acid | Arylboronic Acid (1.3 equiv.) |

| Catalyst | Pd(PPh₃)₄ (3 mol%) |

| Base | K₂CO₃ (2.5 equiv.) |

| Solvent System | 1,4-Dioxane / H₂O (5:1 v/v) |

| Temperature | 100 °C |

| Time | 12 hours |

| Hypothetical Yield | 70-90% (highly dependent on boronic acid partner) |

Table 2: Parameters for Reaction Optimization

For substrates that prove challenging, or to improve yield and reaction time, screening a variety of conditions is recommended.

| Variable | Conditions to Screen |

| Pd Catalyst (mol%) | Pd(PPh₃)₄ (1-5%), Pd(dppf)Cl₂ (1-5%), Pd₂(dba)₃ (1-3%) |

| Ligand (if using Pd source) | SPhos, XPhos, P(t-Bu)₃ (typically 1:2 Pd:Ligand ratio) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ |

| Solvent | Toluene, DMF, THF, Acetonitrile (with appropriate water ratio) |

| Temperature | Room Temperature, 60 °C, 80 °C, 100 °C, 120 °C (Microwave) |

Note: For electron-deficient boronic acids, stronger bases like Cs₂CO₃ or K₃PO₄ may be more effective. For sterically hindered partners, bulky, electron-rich phosphine ligands like SPhos or XPhos are often beneficial.[1]

Conclusion

This compound is a highly valuable precursor for the synthesis of complex, fluorinated biaryl compounds. The Suzuki-Miyaura cross-coupling provides a robust and versatile method for its functionalization. The protocols and optimization guidelines presented here offer a strong foundation for researchers to develop efficient and high-yielding syntheses. As with any cross-coupling reaction, empirical optimization for each specific coupling partner is essential to achieve the best results.

References

Application Note: Palladium-Catalyzed Stille Coupling of 2,3-Difluoro-1-iodo-4-methoxybenzene with Vinyltributylstannane

Introduction

The Stille cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction joins an organostannane with an organic halide or pseudohalide.[2] A key advantage of the Stille coupling is the air and moisture stability of the organostannane reagents, which, however, are known for their high toxicity.[2] The reaction tolerates a wide variety of functional groups and is a cornerstone in the synthesis of complex molecules, including pharmaceuticals and advanced materials. This application note provides a detailed experimental protocol for the Stille coupling of 2,3-Difluoro-1-iodo-4-methoxybenzene with vinyltributylstannane to synthesize 2,3-difluoro-4-methoxystyrene, a potentially valuable building block in medicinal chemistry and materials science.

Reaction Scheme

The overall transformation is depicted below:

Materials and Methods

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Supplier | Notes |

| This compound | 156499-64-8 | 270.02 | Commercial Supplier | Starting material |

| Vinyltributylstannane | 7486-35-3 | 317.10 | Commercial Supplier | Coupling partner |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Commercial Supplier | Catalyst |

| Anhydrous Toluene | 108-88-3 | 92.14 | Commercial Supplier | Solvent, degassed |

| Diethyl Ether | 60-29-7 | 74.12 | Commercial Supplier | For workup |

| Saturated aq. Potassium Fluoride | 7789-23-3 | 58.10 | Prepared in-house | For workup |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Commercial Supplier | Drying agent |

| Silica Gel | 7631-86-9 | - | Commercial Supplier | For chromatography |

Equipment

-

Schlenk flask and standard Schlenk line techniques

-

Magnetic stirrer with heating plate

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

Experimental Protocol

Reaction Setup:

-

To a flame-dried 25 mL Schlenk flask was added this compound (270 mg, 1.0 mmol, 1.0 equiv.).

-

The flask was sealed with a rubber septum, and the atmosphere was replaced with argon by evacuating and backfilling three times.

-

Anhydrous and degassed toluene (10 mL) was added via syringe.

-

Vinyltributylstannane (349 mg, 1.1 mmol, 1.1 equiv.) was then added to the stirred solution via syringe.

-

Finally, Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%) was added to the reaction mixture under a positive flow of argon.

-

The Schlenk flask was sealed, and the reaction mixture was heated to 110 °C with vigorous stirring.

Reaction Monitoring and Workup:

-

The progress of the reaction was monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is anticipated to be complete within 12-24 hours.

-

Upon completion, the reaction mixture was cooled to room temperature.

-

The solvent was removed under reduced pressure using a rotary evaporator.

-

The residue was redissolved in diethyl ether (20 mL) and stirred with a saturated aqueous solution of potassium fluoride (10 mL) for 1 hour to precipitate the tin byproducts.

-

The resulting slurry was filtered through a pad of celite, and the filter cake was washed with diethyl ether (2 x 10 mL).

-

The combined organic layers were washed with water (20 mL) and brine (20 mL), then dried over anhydrous magnesium sulfate.

-

The solvent was removed under reduced pressure.

Purification:

-

The crude product was purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2,3-difluoro-4-methoxystyrene.

Expected Results

Based on similar Stille coupling reactions involving fluorinated aryl iodides, a moderate to good yield of the desired product is expected.

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Physical Appearance |

| 2,3-difluoro-4-methoxystyrene | C₉H₈F₂O | 170.16 | 60-80% | Colorless oil or low-melting solid |

Characterization Data (Predicted):

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.0-7.2 (m, 2H, Ar-H), 6.6-6.8 (dd, 1H, Ar-CH=), 5.7-5.8 (d, 1H, =CH₂ cis), 5.2-5.3 (d, 1H, =CH₂ trans), 3.9 (s, 3H, OCH₃).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 150-155 (dd, C-F), 145-150 (dd, C-F), 135-137 (Ar-CH=), 120-125 (Ar-C), 115-120 (Ar-CH), 113-115 (=CH₂), 56-57 (OCH₃).

Safety Information

-

This compound: Handle with care. Avoid inhalation, ingestion, and skin contact. Use in a well-ventilated fume hood.

-

Vinyltributylstannane: Highly toxic. Handle with extreme caution, using appropriate personal protective equipment (gloves, lab coat, safety glasses). All manipulations should be performed in a fume hood.

-

Tetrakis(triphenylphosphine)palladium(0): May cause skin and eye irritation. Avoid inhalation of dust.

-

Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

Diagrams

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,3-Difluoro-1-iodo-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[1] The reaction facilitates the synthesis of aryl amines from aryl halides and primary or secondary amines, a transformation that is often challenging using traditional methods.[1] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2,3-Difluoro-1-iodo-4-methoxybenzene, a polysubstituted aromatic building block relevant in medicinal chemistry.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative reaction conditions and expected yields for the Buchwald-Hartwig amination of aryl iodides with structural similarities to this compound. The data is compiled from analogous reactions reported in the scientific literature and serves as a guide for optimizing the reaction of the title compound. High yields are generally achievable for the coupling of electron-rich and sterically hindered aryl iodides with a variety of primary and secondary amines.[1][3]

| Aryl Iodide | Amine | Pd-Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Iodo-1,2-difluorobenzene | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | ~95 |

| 1-Iodo-4-methoxybenzene | Aniline | Pd(OAc)₂ (1) | BINAP (1.5) | Cs₂CO₃ (1.5) | Toluene | 100 | 24 | 92 |

| 1-Iodo-2,4-difluorobenzene | n-Hexylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | ~90 |

| 2-Iodotoluene | p-Anisidine | Pd₂(dba)₃ (1) | Ligand 2¹ (2) | NaOtBu (1.2) | Dioxane | 45 | 18 | 99[3] |

| 4-Iodoisopropylbenzene | N-Methylbenzylamine | Pd₂(dba)₃ (1) | Ligand 2¹ (2) | NaOtBu (1.2) | Dioxane/t-BuOH | 60 | 18 | 88[3] |

| Ethyl 4-iodobenzoate | N-Methylaniline | Pd₂(dba)₃ (2.5) | Ligand 3² (10) | Cs₂CO₃ (1.4) | Dioxane/Et₃N | 120 | 18 | 92[3] |

¹Ligand 2: A bulky biaryl phosphine ligand. ²Ligand 3: Another specialized phosphine ligand.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Buchwald-Hartwig amination of this compound with a representative secondary amine, morpholine. This protocol is based on established procedures for similar substrates.[3]

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard Schlenk line or glovebox equipment

-

Reaction vessel (e.g., Schlenk tube or sealed vial)

-

Magnetic stirrer and heating block or oil bath

Procedure:

-

Preparation of the Reaction Vessel: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%) to a dry reaction vessel equipped with a magnetic stir bar.

-

Addition of Base: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the reaction vessel.

-

Addition of Amine and Solvent: Add anhydrous toluene (5 mL) to the vessel, followed by the addition of morpholine (1.2 mmol, 1.2 equiv) via syringe.

-

Reaction Setup: Seal the reaction vessel tightly and remove it from the glovebox (if used).

-

Reaction Conditions: Place the reaction vessel in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Buchwald-Hartwig amination.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling for 2,3-Difluoro-1-iodo-4-methoxybenzene

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki coupling conditions for 2,3-Difluoro-1-iodo-4-methoxybenzene.

Troubleshooting Guides

This section addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low to No Product Formation | Catalyst Inactivity: The palladium catalyst may be deactivated or poisoned. The formation of palladium black is an indicator of catalyst decomposition.[1] | - Use a fresh batch of catalyst. - Employ pre-catalysts that are more air-stable. - Ensure all reagents and solvents are thoroughly degassed to remove oxygen.[1] - For electron-rich substrates like this, consider using electron-rich and sterically bulky phosphine ligands such as SPhos or XPhos to promote oxidative addition. |

| Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is slow. | - Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).[1] - Consider converting the boronic acid to a more reactive potassium trifluoroborate salt.[2][3] | |

| Poor Substrate Reactivity: The electron-donating methoxy group can make the aryl iodide less reactive towards oxidative addition. | - Increase the reaction temperature. Suzuki couplings are often sensitive to temperature, and higher temperatures can improve yields.[4] - If using standard catalysts like Pd(PPh₃)₄, be aware that their efficiency with aryl iodides can be poor at lower temperatures.[4] | |